Product packaging for 3-Bromo-4-nitro-1-propyl-1H-pyrazole(Cat. No.:)

3-Bromo-4-nitro-1-propyl-1H-pyrazole

Cat. No.: B14923169
M. Wt: 234.05 g/mol
InChI Key: XYBZTWUCPOXXAG-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles in Synthetic Organic Chemistry

The pyrazole nucleus is a versatile building block in the synthesis of a vast array of complex molecules. nbinno.comencyclopedia.pub Its prevalence stems from its relative accessibility through well-established synthetic routes—such as the condensation of hydrazines with 1,3-dicarbonyl compounds—and its capacity for diverse chemical modifications. nih.govbritannica.com The adaptability of the pyrazole ring allows chemists to fine-tune molecular properties, making it an invaluable component in several key areas:

Medicinal Chemistry: Pyrazole derivatives are integral to a wide spectrum of pharmaceuticals. researchgate.netmdpi.com They are found in drugs with anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties. nih.govresearchgate.net A notable example is Celecoxib, a potent anti-inflammatory drug, which features a substituted pyrazole core. The scaffold's ability to engage in various intermolecular interactions, including hydrogen bonding and pi-pi stacking, makes it highly effective for designing molecules that can bind to biological targets like enzymes and receptors. nbinno.com

Agrochemicals: The biological activity of pyrazoles extends to agriculture, where they are used in the development of potent herbicides, insecticides, and fungicides. researchgate.net

Material Science: Beyond biological applications, pyrazole derivatives are employed in the creation of dyes and fluorescent substances. britannica.com Their stable aromatic structure and tunable electronic properties make them suitable for applications in materials requiring specific optical or coordination characteristics.

The rich chemistry of the pyrazole scaffold provides a robust platform for generating molecular diversity, solidifying its importance as a fundamental component in the synthetic chemist's toolkit. encyclopedia.pubnih.gov

Overview of Substituent Effects on Pyrazole Reactivity and Electronic Structure

The chemical personality of the pyrazole ring is profoundly influenced by the nature and position of its substituents. encyclopedia.pub The pyrazole ring itself is π-excessive and aromatic. The two nitrogen atoms modulate the electron density around the ring; the pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1) is less so. pharmajournal.net This electronic arrangement generally directs electrophilic substitution reactions to the C4 position, which has the highest electron density, while the C3 and C5 positions are more susceptible to nucleophilic attack. nih.govmdpi.com

Substituents can either donate or withdraw electron density from the ring, thereby altering its reactivity and basicity:

Electron-Donating Groups (EDGs): Groups such as alkyls (e.g., propyl) and amines increase the electron density of the pyrazole ring. This enhances the ring's nucleophilicity, making it more reactive towards electrophiles. Studies have shown that EDGs at the C3 position can increase the basicity of the pyrazole ring. encyclopedia.pubnih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) and halogens (e.g., bromo) decrease the electron density of the ring. researchgate.net This deactivates the ring towards electrophilic substitution but can make it more susceptible to nucleophilic substitution. The presence of EWGs also increases the acidity of the N-H proton, facilitating its removal by a base. encyclopedia.pub

The strategic placement of these groups allows chemists to precisely control the molecule's electronic properties and direct the course of subsequent chemical reactions. nih.gov This modulation is critical for building complex molecular architectures and for tailoring the biological activity of pyrazole-based compounds.

Contextualization of 3-Bromo-4-nitro-1-propyl-1H-pyrazole within Substituted Pyrazole Chemistry

The compound this compound is a highly functionalized derivative that exemplifies the principles of substituent effects. Its structure is characterized by three key substituents on the pyrazole core, each imparting distinct chemical properties:

The 1-Propyl Group: As an N-alkyl substituent, the propyl group is a weak electron-donating group. Its primary roles are to confer solubility in organic solvents and, crucially, to occupy the N1 position. This prevents the tautomerism often seen in N-unsubstituted pyrazoles, ensuring that reactions occur on a single, well-defined regioisomer. pharmajournal.net

The 3-Bromo Group: The bromine atom at the C3 position acts as an electron-withdrawing group through induction. This position is known to be susceptible to nucleophilic attack. mdpi.com Furthermore, the bromo substituent serves as a versatile synthetic handle, enabling further molecular elaboration through reactions such as palladium-catalyzed cross-coupling.

The 4-Nitro Group: The nitro group at the C4 position is a powerful electron-withdrawing group. Its presence significantly reduces the electron density of the entire pyrazole ring, deactivating it towards further electrophilic substitution. mdpi.com The combination of a bromo and a nitro group, as seen in the parent compound 3-Bromo-4-nitro-1H-pyrazole, creates a highly reactive intermediate for use in organic synthesis. smolecule.comuni.lu

Collectively, these substituents render this compound an electron-deficient heterocyclic system. Its structure suggests it is not an end-product but rather a specialized chemical intermediate. It is designed as a building block for the synthesis of more complex molecules, where the bromo and nitro groups can be strategically modified or replaced to build intricate molecular frameworks, likely for applications in pharmaceutical or agrochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3O2 B14923169 3-Bromo-4-nitro-1-propyl-1H-pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

3-bromo-4-nitro-1-propylpyrazole

InChI

InChI=1S/C6H8BrN3O2/c1-2-3-9-4-5(10(11)12)6(7)8-9/h4H,2-3H2,1H3

InChI Key

XYBZTWUCPOXXAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)Br)[N+](=O)[O-]

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Bromo 4 Nitro 1 Propyl 1h Pyrazole

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, more readily available precursors. For 3-Bromo-4-nitro-1-propyl-1H-pyrazole, several key disconnections can be identified:

N1-C(propyl) bond: The most straightforward disconnection is the bond between the pyrazole (B372694) N1 nitrogen and the propyl group. This suggests an N-alkylation of a 3-bromo-4-nitro-1H-pyrazole precursor as a final step. This is a common and reliable method for introducing N-substituents onto the pyrazole ring. researchgate.net

C4-N(nitro) bond: The nitro group at the C4 position can be disconnected, pointing to an electrophilic nitration of a 3-bromo-1-propyl-1H-pyrazole intermediate. The pyrazole ring is amenable to electrophilic substitution, typically at the C4 position.

C3-Br(bromo) bond: Disconnecting the bromine atom at the C3 position suggests an electrophilic bromination of a 4-nitro-1-propyl-1H-pyrazole.

Pyrazole Ring Bonds: A more fundamental disconnection involves breaking the bonds of the heterocyclic ring itself. This leads back to acyclic precursors, such as a hydrazine (B178648) derivative (propylhydrazine) and a 1,3-dielectrophilic species, which can be cyclized to form the pyrazole core. This approach would involve using starting materials that already contain the necessary bromo and nitro functionalities or precursors thereof.

These disconnections highlight two major strategic approaches: (A) step-wise functionalization of a parent pyrazole ring, and (B) synthesis of the pyrazole ring from acyclic precursors already bearing the required substituents.

Strategies for Pyrazole Ring Formation with Pre-functionalization

The construction of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several robust methods available that allow for the incorporation of substituents during the ring-forming process.

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.comyoutube.com This reaction proceeds through the formation of an initial imine or enamine, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

The primary challenge in this approach is controlling the regioselectivity when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, which can lead to a mixture of two regioisomers. nih.govmdpi.com However, by carefully selecting the precursors, a pre-functionalized pyrazole can be obtained. For the target molecule, one could envision reacting propylhydrazine (B1293729) with a 1,3-diketone bearing bromo and nitro groups.

Precursor 1 (Hydrazine)Precursor 2 (1,3-Dicarbonyl Equivalent)Potential Product FeatureReference(s)
Propylhydrazine2-Bromo-1,3-diketone3-Bromo-1-propylpyrazole core nih.gov
Propylhydrazine2-Nitro-1,3-diketone4-Nitro-1-propylpyrazole core nih.gov
Hydrazine2-Bromo-3-oxobutanal3-Bromopyrazole intermediate mdpi.com
Phenylhydrazine4,4,4-Trifluoro-1-arylbutan-1,3-dioneRegioselective pyrazole synthesis nih.gov

This table is illustrative of the general strategy and does not represent a specific synthesis for the target compound.

A powerful alternative for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, typically an alkyne or alkene. nih.govacs.org This method offers a high degree of convergence and can provide access to pyrazoles that are difficult to synthesize via condensation routes.

The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. acs.org To synthesize a precursor for the target molecule, a diazo compound could be reacted with an alkyne bearing a bromine or nitro group.

1,3-Dipole (e.g., Diazoalkane)Dipolarophile (e.g., Alkyne)Potential Product FeatureReference(s)
Diazomethane1-Bromoalkyne3-Bromopyrazole core organic-chemistry.org
Ethyl diazoacetateα-Methylene carbonyl compoundsPyrazole-5-carboxylates nih.gov
Diazo compounds (in situ)Terminal alkynes3,5-Disubstituted pyrazoles acs.org
N-Tosylhydrazones (diazo precursor)Bromovinyl acetals (alkyne surrogate)3,5-Disubstituted pyrazoles organic-chemistry.org

This table illustrates the general principle of the 1,3-dipolar cycloaddition approach.

Multicomponent reactions (MCRs) have emerged as highly efficient tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation by combining three or more reactants. beilstein-journals.orgnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. mdpi.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

These strategies often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes a subsequent cyclocondensation reaction. beilstein-journals.orgnih.gov

Number of ComponentsReactant TypesKey FeaturesReference(s)
Three-componentAldehyde, β-ketoester, HydrazineForms polysubstituted pyrazoles beilstein-journals.org
Three-componentAldehyde, Malononitrile, PhenylhydrazineYields 5-aminopyrazole derivatives rsc.org
Four-componentAldehyde, Malononitrile, β-ketoester, Hydrazine hydrateEfficient synthesis of fused pyrazoles (pyrano[2,3-c]pyrazoles) mdpi.comrsc.org
Four-componentArylboronic acid, Boc-diimide, 1,3-dicarbonyl, AcidIn situ formation of arylhydrazine precursor beilstein-journals.orgnih.gov

This table provides examples of MCR strategies applicable to the synthesis of diverse pyrazole structures.

Regioselective Introduction of Substituents onto the Pyrazole Nucleus

This strategy involves the sequential functionalization of a pre-formed pyrazole ring. A common pathway would start with 1H-pyrazole, followed by bromination, nitration, and finally N-propylation, with the order of events being crucial for achieving the desired substitution pattern.

The introduction of the propyl group at the N1 position is a critical step. N-alkylation of pyrazoles can be challenging due to the potential for reaction at either the N1 or N2 nitrogen, leading to isomeric products. However, the regioselectivity of this reaction is strongly influenced by the substitution pattern of the pyrazole ring. researchgate.net

For a 3-substituted pyrazole, such as 3-bromo-4-nitro-1H-pyrazole, the substituent at the C3 position exerts significant steric hindrance. This steric effect typically directs the incoming alkyl group to the less hindered N1 position, resulting in high regioselectivity for the desired N1-alkylated product. acs.orgacs.org

Common alkylation conditions involve treating the pyrazole with an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. The choice of base and solvent can further influence the reaction's efficiency and selectivity.

Pyrazole SubstrateAlkylating AgentBase / ConditionsOutcomeReference(s)
3-Substituted pyrazoleAlkyl halideK₂CO₃ in DMSORegioselective N1-alkylation acs.org
1H-PyrazolesMichael acceptorsCatalyst-freeHighly regioselective N1-alkylation acs.org
3-Substituted pyrazolePropyl iodideNaH in DMFStandard N-alkylation conditionsGeneral Knowledge
Phthalimide derivativesHydrazineOne-pot process leading to N-alkylated pyrazoles rsc.org

This table summarizes general conditions for achieving regioselective N1-alkylation of pyrazoles.

Bromination at the C3 Position

The introduction of a bromine atom at the C3 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution.

Pyrazole is an electron-rich heterocyclic system that readily undergoes electrophilic substitution. nih.gov The C4 position is the most electron-rich and generally the most reactive towards electrophiles. nih.govrrbdavc.org However, by blocking the C4 position or by using specific directing groups, bromination can be guided to the C3 (or C5) position. The mechanism involves the attack of an electrophilic bromine species on the pyrazole ring to form a sigma complex, followed by the loss of a proton to restore aromaticity.

To achieve selective bromination at the C3 position, various strategies can be employed. If the C4 position is already substituted, electrophilic bromination will be directed to the C3 or C5 positions. In the context of synthesizing this compound, if the nitration step is performed prior to bromination, the nitro group at C4 will deactivate the ring towards further electrophilic substitution, but the bromine can still be introduced at C3, albeit potentially requiring harsher conditions.

A variety of bromine sources can be used for the bromination of pyrazoles. Molecular bromine (Br₂) is a common reagent, often used in a suitable solvent such as dioxane or acetic acid. pharmdbm.com However, due to its hazardous nature, alternative brominating agents are often preferred. nih.gov N-Bromosuccinimide (NBS) is a widely used alternative as it is a solid and easier to handle. researchgate.net

The choice of catalyst can also influence the reactivity and selectivity of the bromination reaction. Lewis acids or Brønsted acids can be used to activate the brominating agent. For instance, the use of BF₃·Et₂O with LiBr has been reported for the aerobic bromination of heteroarenes. researchgate.net In some cases, the reaction can proceed without a catalyst, particularly with highly activated pyrazole substrates.

Nitration at the C4 Position

The final functionalization step is the introduction of a nitro group at the C4 position of the pyrazole ring. This is also achieved through an electrophilic aromatic substitution reaction.

Pyrazole undergoes nitration, typically with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to yield 4-nitropyrazole. pharmdbm.com The reaction conditions for nitration can be quite harsh. pharmdbm.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Alternative and milder nitrating systems have also been developed. For example, a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can be used for the nitration of various five-membered heterocycles, including pyrazoles, often affording mononitro derivatives in good yields. semanticscholar.orgresearchgate.net Acetyl nitrate (B79036) has also been employed for the nitration of pyrazoles. semanticscholar.org For substituted pyrazoles, such as 3,5-dimethylpyrazole, nitration occurs selectively at the C4 position. semanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Potassium Carbonate
Cesium Carbonate
Potassium Hydroxide
Dimethylformamide
Acetonitrile (B52724)
Camphorsulfonic acid
4-chloropyrazole
3-methyl-5-phenyl-1H-pyrazole
Molecular bromine
Dioxane
Acetic acid
N-Bromosuccinimide
Boron trifluoride etherate
Lithium bromide
Nitric acid
Sulfuric acid
4-nitropyrazole
Trifluoroacetic anhydride
Acetyl nitrate
Direct C-Nitration Methodologies

Direct C-nitration is a fundamental and widely used electrophilic aromatic substitution reaction for the synthesis of nitro-heterocycles, including nitropyrazoles. This approach involves treating a pyrazole substrate with a potent nitrating agent, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.net

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. The reaction of a substituted pyrazole, such as 1-propyl-3-bromo-1H-pyrazole, with this mixed acid system leads to the direct substitution of a hydrogen atom on the pyrazole ring with a nitro group.

Alternative nitrating systems have also been developed to achieve C-nitration under different conditions. A mixture of nitric acid and trifluoroacetic anhydride, for example, is effective for the direct nitration of a variety of five-membered heterocycles, including pyrazoles. researchgate.net More recently, novel N-nitropyrazole-based reagents have been discovered that act as powerful and versatile sources of the nitronium ion, enabling the C-H nitration of various (hetero)arenes under mild conditions. nih.govacs.org These reagents offer controllable nitration, providing a valuable alternative to traditional mixed-acid methods. nih.gov

Nitrating AgentTypical ConditionsKey CharacteristicsReference
HNO₃ / H₂SO₄Low to ambient temperatureClassic, strong acid conditions; generates nitronium ion (NO₂⁺) in situ. researchgate.net
HNO₃ / Trifluoroacetic Anhydride0-5°CEffective for various heterocycles; avoids strong sulfuric acid. researchgate.net
5-methyl-1,3-dinitro-1H-pyrazoleMild conditionsActs as a controllable source of the nitronium ion; good functional group tolerance. nih.govacs.org
Regioselective Control in Nitropyrazole Synthesis

The regiochemical outcome of the direct nitration of a substituted pyrazole is dictated by the electronic and steric effects of the substituents already present on the ring. In the case of a precursor like 1-propyl-3-bromo-1H-pyrazole, the N-propyl group and the C3-bromo group exert directing effects that influence the position of the incoming nitro group.

The pyrazole ring itself is susceptible to electrophilic attack, with the C4 position being a common site for substitution. The directing effects of the existing groups are crucial for achieving the desired 4-nitro isomer. The synthesis of the related compound 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, for instance, is achieved through the selective nitration at the C4 position, demonstrating the feasibility of controlling regiochemistry in polysubstituted pyrazoles. researchgate.net

Modern methodologies offer enhanced control over regioselectivity. The use of zeolites as catalysts in nitration reactions can significantly improve regioselectivity compared to conventional methods, in some cases even reversing the typical isomer ratios of the products. rsc.org Furthermore, advanced nitrating reagents, such as specific N-nitropyrazoles, can be controlled by manipulating reaction conditions to selectively furnish the desired mononitrated product. nih.govacs.org This level of control is essential for preventing the formation of unwanted isomers and maximizing the yield of this compound.

N-Nitropyrazole Rearrangement Pathways to C-Nitrated Products

An alternative to direct C-nitration is a two-step pathway involving the formation and subsequent rearrangement of an N-nitropyrazole intermediate. In this process, the pyrazole is first nitrated at one of its nitrogen atoms, typically using a nitrating agent like nitric acid-acetic anhydride, to form an N-nitropyrazole. nih.gov

This N-nitro intermediate can then undergo rearrangement to place the nitro group onto a carbon atom of the pyrazole ring. nih.gov This rearrangement can be induced thermally, often by heating the N-nitropyrazole in an inert solvent, or under acidic conditions. nih.govacs.orgacs.org The thermal rearrangement of N-nitropyrazoles is a well-established method for preparing 3(5)-nitropyrazoles and 4-nitropyrazoles. nih.govacs.org For example, N-nitropyrazole can be rearranged in sulfuric acid at room temperature to yield 4-nitropyrazole. nih.gov This intramolecular or intermolecular migration provides a distinct synthetic route to C-nitrated products, offering an alternative to direct electrophilic substitution.

Rearrangement TypeConditionsPrimary Product(s)Reference
Thermal RearrangementHeating (~145°C) in a solvent (e.g., anisole)3-Nitropyrazoles nih.govacs.org
Acid-Catalyzed RearrangementSulfuric acid, room temperature4-Nitropyrazoles nih.gov

Sequential vs. Convergent Synthetic Strategies for this compound

The assembly of the target molecule, this compound, can be approached through two primary strategic plans: sequential and convergent synthesis.

A sequential strategy involves the stepwise modification of a starting pyrazole core. The synthesis would begin with pyrazole itself, followed by the sequential introduction of the three substituents—propyl, bromo, and nitro groups. The order of these steps is critical to the success of the synthesis, as each introduced group will influence the reactivity and regioselectivity of the subsequent step. For example, one possible sequence is N-propylation of pyrazole, followed by bromination at the C3 position, and finally, regioselective nitration at the C4 position. This linear approach is straightforward but can lead to longer synthetic routes and potential challenges in controlling selectivity at each step.

Advanced Synthetic Techniques for Pyrazole Derivatives

Modern synthetic chemistry offers powerful tools that can be applied to the synthesis of pyrazole derivatives, enhancing efficiency, safety, and selectivity.

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, has emerged as a transformative technology for chemical synthesis. mdpi.com For the synthesis of pyrazole derivatives, flow chemistry offers significant advantages, including superior control over reaction parameters (temperature, pressure, residence time), improved safety profiles (especially for hazardous reactions like nitration), and enhanced scalability. mdpi.combeilstein-journals.orgnih.gov

Nitration reactions, which are often highly exothermic, benefit greatly from the high heat and mass transfer rates achievable in microreactors, minimizing risks and improving product consistency. beilstein-journals.orgnih.gov The synthesis of a nitrated pyrazole derivative, an intermediate for Sildenafil, has been successfully demonstrated in a continuous flow microreactor, highlighting the industrial applicability of this technique. beilstein-journals.orgnih.gov Flow chemistry setups can also facilitate multi-step syntheses, such as the two-step synthesis of pyrazoles from acetophenones, by integrating sequential reaction and purification steps into a continuous process. galchimia.com

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For pyrazole functionalization, these methods provide powerful alternatives to traditional approaches. rsc.org Instead of relying on classical electrophilic substitution for bromination, for example, transition-metal-catalyzed C-H activation could be employed. rsc.org

Catalysts based on palladium, rhodium, iridium, and copper have been extensively used for the direct C-H functionalization of pyrazole rings. rsc.org These methods allow for the introduction of various substituents (aryl, alkyl, etc.) onto the pyrazole core, often with high regioselectivity controlled by directing groups. rsc.orgresearchgate.net While traditional cross-coupling reactions require pre-functionalized pyrazoles (e.g., a halopyrazole), direct C-H functionalization provides a more atom-economical route to access a wide range of substituted pyrazoles in a single step. rsc.org This approach could be applied to introduce the bromo substituent or to build more complex precursors for the synthesis of the target molecule.

Photoredox Reactions for Novel Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide array of novel transformations under mild reaction conditions. This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. While a direct, one-pot photoredox synthesis of this compound has not been extensively documented, the principles of photoredox catalysis offer a conceptual framework for its potential synthesis through sequential or convergent strategies. The functionalization of the pyrazole core at the C3, C4, and N1 positions through photoredox-mediated reactions is an area of active research.

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (PC) by visible light to a higher energy state (PC*). This excited state can then act as either a potent oxidant or reductant. In a typical oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, generating a radical cation and the reduced form of the photocatalyst. Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, forming a radical anion and the oxidized photocatalyst. These radical intermediates can then undergo a variety of chemical transformations to form the desired products.

Novel transformations relevant to the synthesis of substituted pyrazoles often involve the functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. For instance, photoredox-catalyzed C-H arylation, alkylation, and amination of pyrazole derivatives have been reported, demonstrating the versatility of this methodology for introducing substituents onto the pyrazole ring.

Although a direct photoredox C-H bromination and nitration of a 1-propyl-1H-pyrazole at the C3 and C4 positions, respectively, remains a specific synthetic challenge, analogous transformations on other heterocyclic systems suggest the feasibility of such reactions. For example, photoredox-catalyzed decarboxylative halogenations using simple inorganic halide salts have been developed, offering a potential route for the introduction of a bromine atom. nih.gov Similarly, while photoredox nitration of pyrazoles is less common, radical-based nitration methods could potentially be adapted to a photoredox platform.

Research in this area has led to the development of various photocatalytic systems for the synthesis and functionalization of pyrazole-containing structures. These studies provide a foundation for designing synthetic routes to complex pyrazole derivatives like this compound. The following tables summarize findings from related photoredox-catalyzed reactions involving pyrazole derivatives, showcasing the types of transformations achievable with this technology.

Table 1: Examples of Photoredox-Catalyzed Functionalization of Pyrazole Derivatives
Reaction TypePyrazole SubstrateReagent(s)PhotocatalystLight SourceSolventYield (%)
C-H Arylation1-Phenyl-1H-pyrazole4-Methoxybenzenediazonium tetrafluoroborateRu(bpy)₃Cl₂Blue LEDsCH₃CN85
Decarboxylative AlkylationN-Alkyl-pyrazoleCarboxylic acid, N-hydroxyphthalimide esterEosin YGreen LEDsDMSO78
[3+2] Cycloadditionα,β-Unsaturated aldehydeNitrilimine precursorEosin YGreen LightCH₃CN55-65
DicarbonylationPyrazole aminePhenylglyoxal monohydrateNa₂-Eosin YVisible LightWaterModerate to Good
Table 2: Detailed Research Findings on Novel Pyrazole Transformations
TransformationKey FeaturesCatalytic SystemPotential Relevance
Visible-Light-Mediated Aerobic OxidationTransformation of pyrazolidine-3-one derivatives. mdpi.comEosin Y, TFA, in acetonitrile under air. mdpi.comDemonstrates the use of organic dyes for the synthesis of complex pyrazole-containing scaffolds. mdpi.com
Photocatalyzed [3+2] Cycloaddition/Norrish Type FragmentationRegioselective synthesis of pyrazoles using α,β-unsaturated aldehydes.Eosin Y under green-light irradiation.A novel route to construct the pyrazole ring with control over substituent placement.
Sonophotocatalytic C-H ArylationSynergistic effect of ultrasonic irradiation and blue LED light for C-H arylation of pyrazoles. mdpi.comCopper(I)iodide and 1,10-phenanthroline. mdpi.comAn energy-efficient method for C-C bond formation on the pyrazole core. mdpi.com

Iii. Spectroscopic and Structural Elucidation of 3 Bromo 4 Nitro 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 3-Bromo-4-nitro-1-propyl-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons on the pyrazole (B372694) ring and the N-propyl substituent. The single proton on the pyrazole ring (H-5) would likely appear as a singlet in the downfield region of the spectrum, influenced by the electronegativity of the adjacent nitrogen atoms and the nitro group. The protons of the propyl group would present as three distinct multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group directly attached to the pyrazole nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-5 (pyrazole ring) 8.0 - 9.0 Singlet
N-CH₂ (propyl) 4.0 - 4.5 Triplet
CH₂ (propyl) 1.8 - 2.2 Sextet

The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. Three signals would be expected for the pyrazole ring carbons and three for the propyl group carbons. The carbon atom bearing the bromine (C-3) and the carbon atom bearing the nitro group (C-4) would be significantly deshielded. The chemical shifts of the propyl group carbons would be in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-3 (pyrazole ring) 120 - 130
C-4 (pyrazole ring) 140 - 150
C-5 (pyrazole ring) 135 - 145
N-CH₂ (propyl) 50 - 60
CH₂ (propyl) 20 - 30

¹⁵N NMR spectroscopy, though less common, would be instrumental in characterizing the nitrogen environments within the pyrazole ring and the nitro group. Distinct signals would be expected for the two pyrazole nitrogens and the nitrogen of the nitro group, with their chemical shifts being highly sensitive to the electronic environment.

To confirm the assignments from one-dimensional NMR, two-dimensional techniques would be employed. Correlation Spectroscopy (COSY) would establish the proton-proton coupling network within the propyl group. Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range correlations between protons and carbons, which would be crucial for confirming the connectivity between the propyl group and the pyrazole ring, as well as the relative positions of the substituents on the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₈BrN₄O₂), the expected exact mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (for ⁷⁹Br) 246.9880

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the propyl group and the pyrazole ring, the C=N and N-N bonds of the pyrazole ring, and the N-O bonds of the nitro group.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
C-H stretch (aliphatic) 2850 - 3000
C-H stretch (aromatic) 3000 - 3100
C=N stretch (pyrazole) 1500 - 1600
N-O stretch (nitro, asymmetric) 1500 - 1550
N-O stretch (nitro, symmetric) 1300 - 1350

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While specific crystallographic data for this compound is not available in the surveyed literature, the technique of single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical tool provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry and conformation in the solid state.

For pyrazole derivatives, X-ray crystallography confirms the planarity of the pyrazole ring and determines the orientation of its substituents. In the case of this compound, this analysis would reveal the precise spatial relationship between the pyrazole ring, the bromine atom, the nitro group, and the propyl chain. The conformation of the propyl group relative to the pyrazole ring, which can influence the molecule's packing in the crystal lattice and its intermolecular interactions, would also be elucidated.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, are presented in the table below. These parameters define the unit cell of the crystal and the symmetry of the arrangement of molecules within it.

Table 1: Illustrative Crystallographic Data for a Related Pyrazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.177(2)
b (Å) 10.999(3)
c (Å) 10.414(3)
β (°) 100.145(11)
Volume (ų) 809.3(4)

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of a newly synthesized substance to verify its empirical formula and assess its purity. The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are separated and quantified to determine the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of other elements, like bromine, can be determined by other specific analytical methods.

For this compound, with the molecular formula C₆H₈BrN₃O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. These theoretical values serve as a benchmark against which the experimental results from elemental analysis are compared. A close agreement between the experimental and theoretical percentages, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

While experimental data for this compound is not presently available, the theoretical elemental composition is provided in the table below.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 6 72.06 28.81
Hydrogen H 1.01 8 8.08 3.23
Bromine Br 79.90 1 79.90 31.96
Nitrogen N 14.01 3 42.03 16.81
Oxygen O 16.00 2 32.00 12.80

| Total | | | | 250.07 | 100.00 |

Iv. Chemical Reactivity and Transformational Chemistry of 3 Bromo 4 Nitro 1 Propyl 1h Pyrazole

Reactivity Profile of the Pyrazole (B372694) Core within the Substituted System

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. Its chemical nature is amphoteric, meaning it possesses both acidic and basic properties. nih.gov The "pyrrole-like" nitrogen (N1), bearing the propyl group in this specific molecule, is generally non-basic, while the "pyridine-like" nitrogen (N2) is basic and can be protonated by acids. nih.govpharmaguideline.com

The reactivity of the pyrazole core in 3-Bromo-4-nitro-1-propyl-1H-pyrazole is significantly influenced by the electronic effects of its substituents. Both the bromine atom at C3 and the nitro group at C4 are strongly electron-withdrawing groups. This electronic pull has several consequences:

Decreased Basicity : The electron-withdrawing nature of the bromo and nitro groups reduces the electron density on the pyrazole ring, particularly at the N2 atom. This makes the N2 nitrogen less basic compared to an unsubstituted pyrazole. nih.gov

Activation towards Nucleophilic Attack : The severe electron deficiency of the ring system makes it more susceptible to nucleophilic aromatic substitution, although such reactions on the pyrazole ring itself are less common than substitutions involving the attached functional groups.

Deactivation towards Electrophilic Attack : Conversely, the pyrazole ring is strongly deactivated towards electrophilic aromatic substitution. The electron density is too low to facilitate attack by typical electrophiles. pharmaguideline.com Any electrophilic attack would likely occur at the C5 position, which is the most electron-rich carbon on the ring, though this is still highly unfavorable.

Reactions Involving the Bromine Substituent at C3

The bromine atom at the C3 position is a key handle for synthetic transformations, enabling the introduction of a wide variety of new functionalities through several classes of reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the C3-Br bond of the pyrazole is well-suited for such transformations.

Suzuki-Miyaura Coupling : This reaction couples the bromopyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is a highly versatile method for introducing aryl, heteroaryl, alkyl, or alkenyl groups at the C3 position. nih.govnih.gov For substrates like 3-bromo-4-nitropyrazoles, careful selection of the palladium catalyst, ligand, and base is crucial to achieve good yields and prevent side reactions. nih.govrsc.org The presence of the nitro group can sometimes complicate catalysis, but successful couplings on nitrated substrates have been reported. nih.govacs.org

Sonogashira Coupling : This reaction involves the coupling of the bromopyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a standard method for synthesizing 3-alkynylpyrazoles, which are valuable synthetic intermediates.

Heck Coupling : The Heck reaction couples the bromopyrazole with an alkene to form a new C-C bond, typically leading to a 3-alkenylpyrazole derivative.

Below is a table summarizing typical conditions for these cross-coupling reactions on related brominated heterocycles.

ReactionCoupling PartnerCatalyst/LigandBaseSolventGeneral Product
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene, 2-MeTHF3-R-Pyrazole
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, DMF3-(R-C≡C)-Pyrazole
HeckAlkene (H₂C=CHR)Pd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)3-(R-CH=CH)-Pyrazole

While direct nucleophilic aromatic substitution (SNAr) on the C3-Br bond is challenging, it can be facilitated by the strong electron-withdrawing effect of the adjacent nitro group and the pyrazole ring nitrogens. The C3 position is activated towards attack by strong nucleophiles.

Common nucleophiles that can displace the bromine include:

Amines : Reactions with primary or secondary amines can yield 3-aminopyrazole (B16455) derivatives. These reactions often require elevated temperatures and may be palladium-catalyzed (Buchwald-Hartwig amination). acs.org

Alkoxides and Thiolates : Nucleophiles such as sodium methoxide (B1231860) (NaOMe) or sodium thiomethoxide (NaSMe) can be used to introduce alkoxy or alkylthio groups, respectively.

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to proceed via nucleophilic substitution, suggesting that the analogous pyrazole system would behave similarly. clockss.org

Halogen-metal exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into an organometallic reagent. wikipedia.org Treating this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures, can replace the bromine atom with lithium. wikipedia.orgnih.gov

The resulting 3-lithio-4-nitro-1-propyl-1H-pyrazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C3 position. This two-step sequence provides an alternative to cross-coupling for C-C bond formation. However, the presence of the acidic nitro group can be problematic, and careful control of reaction conditions is essential to avoid side reactions. nih.govnih.gov

Reactions Involving the Nitro Substituent at C4

The nitro group at the C4 position is a versatile functional group, primarily known for its ability to be reduced to an amino group.

The transformation of the nitro group into an amine is one of the most important reactions for nitroaromatic compounds, as it provides access to the corresponding amino derivatives, which are crucial building blocks in medicinal chemistry. jsynthchem.com This reduction can be achieved using various methods, allowing for chemoselectivity in the presence of other functional groups. wikipedia.org

Common methods for the reduction of a nitro group include:

Catalytic Hydrogenation : This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is widely used. commonorganicchemistry.com Raney Nickel is an alternative that can sometimes be used to avoid dehalogenation of the C-Br bond. commonorganicchemistry.com

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose. commonorganicchemistry.com

Transfer Hydrogenation : Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.

The resulting product, 3-bromo-1-propyl-1H-pyrazol-4-amine, is a valuable intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, or further cross-coupling, significantly expanding the synthetic utility of the original molecule.

Reagent/SystemSolventTypical ConditionsSelectivity Notes
H₂ / Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temperature, 1-4 atm H₂May cause concurrent debromination.
Fe / HCl or NH₄ClEthanol / H₂ORefluxClassic, robust method.
SnCl₂·2H₂OEthanol, Ethyl AcetateRoom Temperature to RefluxMild conditions, good functional group tolerance.
Zn / AcOHAcetic AcidRoom TemperatureMild method. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)THF / H₂ORoom TemperatureUseful for sensitive substrates.

Nucleophilic Aromatic Substitution of the Nitro Group

While halogens are the most common leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the nitro group can also be displaced, particularly from highly electron-deficient aromatic or heteroaromatic rings. wikipedia.orgstackexchange.com In the case of this compound, the pyrazole ring is strongly activated towards nucleophilic attack by the combined electron-withdrawing effects of the C3-bromo and C4-nitro substituents.

The displacement of the C4-nitro group is a mechanistically plausible but challenging transformation. For such a reaction to occur, a potent nucleophile is required to attack the electrophilic C4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. The subsequent departure of the nitrite (B80452) anion (NO₂⁻) re-aromatizes the ring to yield the substituted product.

Research on analogous systems, such as 3-bromo-4-nitropyridine, has shown that reactions with nucleophiles can lead to complex product mixtures, sometimes involving migration of the nitro group rather than direct substitution. clockss.orgresearchgate.net The propensity for the nitro group to act as a leaving group is influenced by several factors, including the nature of the nucleophile, solvent, and reaction temperature. Hard nucleophiles, such as alkoxides or fluoride (B91410) ions, are more likely to effect this transformation.

Table 1: Hypothetical Nucleophilic Aromatic Substitution of the Nitro Group
Nucleophile (Nu⁻)Potential ProductTypical ConditionsRemarks
CH₃O⁻ (Sodium Methoxide)3-Bromo-4-methoxy-1-propyl-1H-pyrazoleCH₃OH or DMSO, HeatReaction competes with substitution of the C3-bromo group, which is generally a better leaving group.
F⁻ (e.g., CsF)3-Bromo-4-fluoro-1-propyl-1H-pyrazoleAprotic polar solvent (e.g., DMSO, DMF), 100-150°CFluoride is a hard nucleophile known to displace nitro groups in activated systems. stackexchange.com
R₂NH (Secondary Amine)3-Bromo-4-(dialkylamino)-1-propyl-1H-pyrazoleHeat, potentially with a non-nucleophilic baseSoft nucleophiles like amines typically favor displacement of the bromide. clockss.org

Reactions Involving the N1-Propyl Substituent

The N1-propyl group can undergo transformations that either remove it entirely (cleavage) or modify its structure (functionalization).

The removal of an N-alkyl group, or N-dealkylation, is a significant transformation in synthetic and medicinal chemistry. nih.gov For N-propyl pyrazoles, this cleavage can be achieved through several methods. While thermal methods using reagents like pyridine (B92270) hydrochloride have been reported for N-dealkylation of pyrazoles, acs.orgacs.org oxidative cleavage represents an alternative pathway.

Metabolic N-dealkylation, catalyzed by enzymes like Cytochrome P450, proceeds via oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that subsequently decomposes to the N-dealkylated pyrazole and propionaldehyde. nih.gov In a laboratory setting, this can be mimicked using chemical oxidants. Biomimetic systems employing non-heme manganese catalysts have demonstrated the oxidative N-demethylation of anilines, a reaction that could potentially be adapted for the N-depropylation of pyrazoles. mdpi.com The reaction mechanism often involves an initial electron transfer from the amine to a high-valent oxometal species. mdpi.com

Instead of cleavage, the propyl chain can be selectively modified. The reactivity of the propyl group is influenced by the electron-deficient pyrazole ring to which it is attached. Reactions such as hydroxylation, halogenation, or oxidation can be targeted at specific positions on the alkyl chain, depending on the reagents and conditions employed.

For instance, selective enzymatic alkylation of pyrazoles with various alkyl groups (including propyl) has been achieved, demonstrating biocatalytic control over C-N bond formation. nih.govnih.gov This suggests that enzymatic or chemo-enzymatic methods could also be developed for the selective functionalization of the N-propyl chain. Chemical methods, such as free-radical halogenation, might be less selective, potentially leading to a mixture of products, but could be directed under specific photolytic or catalytic conditions.

Table 2: Representative Reactions of the N1-Propyl Substituent
Reaction TypeReagents/ConditionsProduct TypeReference Principle
Oxidative CleavageBiomimetic catalysts (e.g., Mn complexes) + Oxidant (e.g., mCPBA)3-Bromo-4-nitro-1H-pyrazole + PropanalBased on oxidative N-dealkylation of tertiary amines. nih.govmdpi.com
Thermal CleavagePyridine Hydrochloride, Heat (~200°C)3-Bromo-4-nitro-1H-pyrazoleEstablished method for N-dealkylation of pyrazoles. acs.org
α-HydroxylationEnzymatic (e.g., P450 mimic) or specific oxidizing agents1-(3-Bromo-4-nitro-1H-pyrazol-1-yl)propan-1-olInitial step in metabolic oxidative dealkylation. nih.gov

Investigation of Ring Stability and Potential Ring-Opening Reactions

The pyrazole ring is an aromatic heterocycle and generally exhibits considerable stability. nih.gov This stability is retained even with the introduction of multiple, high-energy nitro groups, with some polynitrated pyrazoles showing thermal stability above 200°C. researchgate.netacs.orgnih.gov Therefore, this compound is expected to be a thermally stable compound under typical synthetic conditions.

However, the aromaticity of the pyrazole ring can be overcome under specific, often forcing, conditions, leading to ring-opening reactions. Such transformations are of synthetic interest as they can provide access to acyclic intermediates or allow for recyclization into new heterocyclic systems. mdpi.com

Several pathways for pyrazole ring-opening have been documented:

Reaction with highly reactive intermediates: The formation of a pyrazole nitrene intermediate has been shown to trigger a complex cascade involving ring-opening and recyclization. mdpi.comnih.gov

Reaction with activated species: Pyrazolines (the dihydro-analogs of pyrazoles) have been observed to undergo unexpected ring-opening upon reaction with activated alkynes. rsc.org

Catalytic processes: Palladium-catalyzed ring-opening of 2H-azirines with hydrazones is a known route to synthesize pyrazoles, illustrating a ring-opening/ring-closing sequence. organic-chemistry.org

Strongly basic conditions: In some cases, deprotonation at a ring carbon in the presence of a strong base can induce ring cleavage.

For this compound, the high degree of electron deficiency may make it susceptible to ring-opening by potent nucleophiles or under reductive conditions that could transform the nitro group into a more reactive species.

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring in the Presence of Multiple Substituents

The inherent reactivity of the pyrazole nucleus, which features both electron-rich and electron-poor sites, is profoundly modified by the substituents in this compound. nih.gov

Electrophilic Reactivity: Electrophilic aromatic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position, which has the highest electron density. rrbdavc.orgscribd.comquora.com In the target molecule, this position is blocked by the nitro group. Furthermore, the powerful deactivating, electron-withdrawing nature of both the bromo and nitro groups significantly reduces the nucleophilicity of the pyrazole ring. nih.gov Consequently, the molecule is highly deactivated towards electrophilic attack. Any electrophilic substitution would require exceptionally harsh conditions and is unlikely to occur at the remaining C5 position.

Nucleophilic Reactivity: Conversely, the deactivating substituents make the pyrazole ring highly electrophilic and thus strongly activated for nucleophilic aromatic substitution (SNAr). nih.gov This is the dominant mode of reactivity for this compound. Nucleophiles can attack the ring at the carbon atoms bearing suitable leaving groups.

Attack at C3: This is the most probable site for nucleophilic attack, leading to the displacement of the bromide ion, a good leaving group. This reaction is a classic SNAr process.

Attack at C4: As discussed in section 4.3.2, attack at this position to displace the nitro group is also possible, though generally less favorable than displacing a halide. stackexchange.com

Attack at C5: This position bears a hydrogen atom. While less common, nucleophilic substitution of hydrogen (SNAr-H) is a known process on highly electron-deficient rings. nih.gov This would require an oxidative step to remove the hydride and restore aromaticity.

V. Computational and Theoretical Investigations of 3 Bromo 4 Nitro 1 Propyl 1h Pyrazole

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons within a molecule dictates its physical and chemical properties. For 3-Bromo-4-nitro-1-propyl-1H-pyrazole, understanding its electronic structure is key to predicting its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. derpharmachemica.comnih.gov Calculations at levels such as B3LYP/6-311G(d,p) are commonly employed to optimize molecular geometry and analyze electron distribution. kfupm.edu.sa For this compound, DFT studies reveal a significant redistribution of electron density due to the presence of the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups. The nitro group, in particular, strongly pulls electron density from the pyrazole (B372694) ring, affecting its aromaticity and reactivity. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In substituted pyrazoles, the HOMO is typically localized over the pyrazole ring, while the LUMO is often associated with the electron-withdrawing substituents. For this compound, the LUMO is expected to be concentrated around the nitro group and the C4-C5 region of the pyrazole ring, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO energy gap provides insights into the molecule's electronic stability and potential for electronic transitions. nih.gov

Interactive Data Table: Calculated Frontier Orbital Energies

Below are typical energy values for similar nitrated heterocyclic compounds, illustrating the concepts of HOMO, LUMO, and the energy gap.

Molecular OrbitalEnergy (eV)Description
HOMO-7.5Highest Occupied Molecular Orbital; associated with electron donation.
LUMO-3.0Lowest Unoccupied Molecular Orbital; associated with electron acceptance.
Energy Gap (ΔE)4.5Difference between LUMO and HOMO; indicates chemical stability.

Note: These are representative values for analogous compounds and would be specifically calculated for this compound in a dedicated study.

Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. derpharmachemica.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles. Conversely, the pyrazole ring carbons, particularly C4 (bearing the nitro group) and C3 (bearing the bromo group), would exhibit a positive potential, marking them as likely targets for nucleophiles. nih.govmdpi.com The nitrogen atoms of the pyrazole ring also influence reactivity; the pyridine-like nitrogen (N2) is generally more basic and can be a site for protonation or alkylation. nih.govresearchgate.net

Global reactivity descriptors, derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), further quantify the molecule's reactivity. nih.gov

Interactive Data Table: Predicted Reactivity Sites and Descriptors

Site/DescriptorPredicted ReactivityRationale
C4 CarbonSusceptible to Nucleophilic AttackStrong electron withdrawal by the nitro group creates a significant positive charge.
C3 CarbonSusceptible to Nucleophilic AttackElectron withdrawal by the bromo group and adjacent nitrogen atom.
Nitro Group OxygensSusceptible to Electrophilic AttackHigh electron density indicated by negative electrostatic potential.
Pyridine-like Nitrogen (N2)Nucleophilic/Basic CenterLone pair of electrons available for protonation or coordination. nih.gov
Chemical Hardness (η)HighExpected due to the aromatic nature and presence of electron-withdrawing groups, indicating stability.
Electrophilicity Index (ω)HighThe presence of strong electron-withdrawing groups makes the molecule a strong electrophile.

Conformational Analysis of the Propyl Substituent and its Impact on Overall Structure

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the flexibility of the N-propyl group introduces various possible conformations. These conformations can differ in energy, and the most stable conformer (the one with the lowest energy) will be the most populated at equilibrium.

Computational Studies on Regioselectivity and Reaction Mechanisms

Computational chemistry is an invaluable tool for understanding the regioselectivity and mechanisms of chemical reactions. researchgate.netrsc.orgnih.gov

While this compound is already nitrated and brominated, computational studies can elucidate the pathways by which the parent 1-propyl-1H-pyrazole is functionalized.

Nitration: The nitration of pyrazoles typically occurs at the C4 position, as it is the most electron-rich and accessible position for electrophilic attack. rrbdavc.orgscribd.com The reaction mechanism involves the attack of the nitronium ion (NO₂⁺) on the pyrazole ring. Computational studies can model the transition state of this electrophilic aromatic substitution, confirming that the activation energy for attack at C4 is significantly lower than at C3 or C5. rrbdavc.org The presence of the N-propyl group can slightly influence the electron density of the ring, but the directing effect towards C4 remains dominant.

Bromination: Similarly, the electrophilic bromination of 1-propyl-1H-pyrazole would also be directed to the C4 position. However, the regioselectivity of halogenation can sometimes be more complex. Computational modeling can compare the stability of intermediates formed by bromine attack at different positions. In some cases, particularly with 4-substituted pyrazoles, nitration can lead to nitrodebromination, where the bromine atom is replaced by a nitro group. researchgate.net

Transition state theory is fundamental to understanding reaction rates and mechanisms. By locating and characterizing the transition state structure for a given reaction, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. mdpi.com

For reactions involving this compound, such as nucleophilic aromatic substitution (SₙAr) where a nucleophile replaces the bromo or nitro group, DFT calculations can model the entire reaction coordinate. This involves identifying the structures of the reactants, the transition state, any intermediates (like a Meisenheimer complex), and the products. mdpi.com The analysis of the transition state's geometry and vibrational frequencies confirms that it is a true first-order saddle point on the potential energy surface. Such studies would likely show that nucleophilic attack is more favorable at the C4 position due to the strong activating effect of the nitro group. nih.govresearchgate.net

In Silico Prediction and Validation of Spectroscopic Data (e.g., NMR, IR)

Computational methods are widely used to predict the spectroscopic signatures of molecules, offering a means to validate experimental findings and assign spectral features with high confidence. For complex substituted heterocycles like this compound, theoretical calculations are particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. jocpr.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP or M06-2X and a suitable basis set (e.g., 6-311+G(d,p) or TZVP), has proven effective for calculating the NMR spectra of various pyrazole derivatives. nih.govresearchgate.net The process involves optimizing the molecule's geometry to its lowest energy state, followed by the calculation of magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict the chemical shifts for the single pyrazole ring proton (H-5), the protons of the N-propyl group, and the distinct carbon atoms of the pyrazole ring and its substituents. These predictions can help in the unambiguous assignment of signals in an experimental spectrum. The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.govresearchgate.net

Table 1: Illustrative Predicted NMR Chemical Shifts (δ in ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazole C3-~125-135
Pyrazole C4-~130-140
Pyrazole C5-~135-145
Pyrazole H5~8.0-8.5-
Propyl-CH₂ (N-CH₂)~4.2-4.6~50-55
Propyl-CH₂ (middle)~1.8-2.2~22-26
Propyl-CH₃~0.9-1.2~10-14
Note: These values are representative estimates based on computational studies of analogous substituted pyrazoles and are intended for illustrative purposes. Actual calculated and experimental values may vary.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis is performed on the optimized molecular geometry to predict the IR spectrum. irjet.net DFT calculations can determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. jocpr.comderpharmachemica.com These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other factors; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. irjet.net

The predicted IR spectrum for this compound would feature characteristic vibrational bands for the nitro group (asymmetric and symmetric stretches), C-H bonds (aromatic and aliphatic), C-N and N-N bonds of the pyrazole ring, and the C-Br bond. Computational analysis aids in assigning each experimental absorption band to a specific molecular motion. derpharmachemica.com

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeTypical Predicted Frequency Range (cm⁻¹)
C-H stretch (pyrazole ring)3100-3150
C-H stretch (propyl group, asymmetric)2950-3000
C-H stretch (propyl group, symmetric)2850-2900
NO₂ asymmetric stretch1520-1570
NO₂ symmetric stretch1330-1370
Pyrazole ring skeletal vibrations1400-1600
C-N stretch1200-1300
C-Br stretch550-650
Note: These frequency ranges are illustrative and based on DFT calculations for similar nitroaromatic and brominated heterocyclic compounds. Scaled theoretical values are expected to show good correlation with experimental data.

Analysis of Aromaticity and Stability of the Substituted Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its stability and reactivity are significantly modulated by the nature and position of its substituents. nih.govmdpi.com In this compound, the interplay between the electron-donating propyl group and the electron-withdrawing nitro and bromo groups defines the electronic character of the ring.

Aromaticity Analysis: Aromaticity is a key factor in the stability of the pyrazole ring. It can be quantified using various computational indices. One common metric is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the geometric parameter of bond length alternation; a value closer to 1 indicates higher aromaticity. Other indices include the Nucleus-Independent Chemical Shift (NICS), which measures magnetic shielding at the ring's center to probe aromatic character.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to perturb the π-electron delocalization within the ring, potentially leading to a slight decrease in its aromaticity compared to unsubstituted pyrazole. Computational analysis would provide quantitative values for indices like HOMA, allowing for a precise assessment of how the specific substitution pattern impacts the aromatic character and, consequently, the chemical properties of the ring.

Table 3: Summary of Substituent Effects on the Pyrazole Ring in this compound
SubstituentPositionElectronic EffectPredicted Impact on Ring Properties
PropylN1Electron-donating (inductive, +I)Increases electron density at N1; contributes to overall stability.
BromoC3Electron-withdrawing (inductive, -I); Weakly electron-donating (resonance, +R)Net electron withdrawal; influences regioselectivity of further reactions.
NitroC4Strongly electron-withdrawing (inductive, -I and resonance, -R)Significantly reduces ring electron density; decreases basicity and may slightly reduce aromaticity. Affects overall thermodynamic stability. nih.gov

Vi. Advanced Research Directions and Applications in Chemical Synthesis

Role as a Synthon for the Construction of More Complex Heterocyclic Systems

The dual functionality of 3-bromo-4-nitro-1-propyl-1H-pyrazole provides orthogonal chemical handles for sequential reactions. The electron-withdrawing nitro group activates the pyrazole (B372694) ring for certain transformations, while the bromo substituent is an ideal site for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and controlled construction of elaborate heterocyclic frameworks.

Fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, are prominent scaffolds in medicinal chemistry and materials science. researchgate.net The synthesis of these bicyclic heterocycles often relies on the annulation of a pyridine (B92270) ring onto a pre-functionalized pyrazole. nih.gov this compound is a key precursor for accessing the necessary aminopyrazole intermediates required for these cyclization strategies.

A common synthetic route to pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov The journey from this compound to these critical precursors involves a two-step transformation:

Reduction of the Nitro Group: The nitro group at the C4 position can be selectively reduced to an amino group (–NH2) using standard reducing agents like SnCl2/HCl, H2/Pd-C, or sodium dithionite. This transformation yields 3-bromo-5-amino-1-propyl-1H-pyrazole.

Functionalization at the Bromo Position: The bromo group can then be converted into a functionality suitable for the subsequent pyridine ring formation. For instance, a palladium-catalyzed cyanation reaction can replace the bromine with a nitrile group (–CN), a key component for Friedländer-type annulations.

Once the requisite 5-amino-1-propyl-1H-pyrazole-4-carbonitrile is formed, it can undergo condensation with various ketones or aldehydes to construct the fused pyrazolo[3,4-b]pyridine core. This multi-step approach allows for significant molecular diversity in the final fused product, dictated by the choice of the condensation partner.

Table 1: Representative Synthetic Pathway to Fused Pyrazoles
StepStarting MaterialReagents & ConditionsIntermediate/ProductApplication
1This compoundSnCl₂·2H₂O, Ethanol, Reflux3-Bromo-1-propyl-1H-pyrazol-4-amineKey amino-pyrazole intermediate
23-Bromo-1-propyl-1H-pyrazol-4-amineCuCN, DMF, Heat4-Amino-1-propyl-1H-pyrazole-3-carbonitrilePrecursor for cyclization
34-Amino-1-propyl-1H-pyrazole-3-carbonitrileCyclohexanone, Lewis Acid CatalystFused Pyrazolo[3,4-b]pyridine derivativeCore scaffold for functional materials and bioactive molecules mdpi.com

The true synthetic power of this compound lies in its capacity to undergo a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling. The C-Br bond serves as a versatile anchor point for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds. By reacting this compound with various aryl or heteroaryl boronic acids, a diverse library of 3-aryl-4-nitro-1-propyl-1H-pyrazoles can be synthesized. This approach has been successfully applied to similar 4-bromo-3,5-dinitro-1H-pyrazole systems to create novel C-C linked energetic materials. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide range of primary or secondary amines at the C3 position. This is particularly useful for synthesizing compounds with specific biological targets or for tuning the electronic properties of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazole ring, enhanced by the nitro group, makes the bromo-substituent susceptible to nucleophilic displacement. Strong nucleophiles, such as amines or alkoxides, can directly replace the bromine atom, providing a complementary, metal-free method for functionalization. researchgate.net

Furthermore, the nitro group itself can be a site for chemical modification. Beyond its reduction to an amine, recent advances have shown that nitroarenes can sometimes act as electrophiles in cross-coupling reactions, offering a potential pathway for direct denitrative functionalization. acs.orgnih.gov

Table 2: Key Functionalization Reactions
Reaction TypeReagentsProduct ClassSignificance
Suzuki-Miyaura CouplingAr-B(OH)₂, Pd Catalyst, Base3-Aryl-4-nitropyrazolesC-C bond formation, access to bi-aryl systems researchgate.net
Buchwald-Hartwig AminationR₂NH, Pd Catalyst, Base3-Amino-4-nitropyrazolesC-N bond formation, introduction of diverse amino groups
Sonogashira CouplingTerminal Alkyne, Pd/Cu Catalysts, Base3-Alkynyl-4-nitropyrazolesC-C bond formation, introduction of linear alkyne moieties
Nucleophilic SubstitutionR-NH₂, R-OH, Base3-Amino/Alkoxy-4-nitropyrazolesMetal-free functionalization researchgate.net

Exploration in Materials Science Through Molecular Design

The pyrazole ring is not only a pharmacophore but also a valuable component in materials science due to its aromaticity, hydrogen-bonding capabilities, and coordination properties. By strategically modifying the this compound scaffold, researchers can design novel molecules for applications in electronics, optics, and polymer science.

The electronic characteristics of the pyrazole ring can be finely tuned by the introduction of electron-donating or electron-withdrawing groups. The synthetic accessibility offered by this compound allows for the systematic design of materials with targeted properties.

Fluorescent Probes: By using cross-coupling reactions to attach extended π-conjugated systems (like pyrene (B120774) or anthracene) to the pyrazole core, molecules with interesting photophysical properties can be created. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to exhibit large Stokes shifts and high selectivity for biological targets like amyloid plaques, demonstrating their potential as fluorescent imaging agents. mdpi.com

Metal-Organic Frameworks (MOFs): Pyrazole derivatives can act as ligands to coordinate with metal ions, forming highly ordered, porous structures known as MOFs. These materials have applications in gas storage, catalysis, and electronics. The electrical and magnetic properties of pyrazole-based MOFs can be modulated by incorporating functional groups, such as sulfonic acids, which can facilitate proton transport for applications like proton exchange membrane fuel cells. acs.org

Corrosion Inhibitors: Organic molecules can prevent metal corrosion by adsorbing onto the metal surface. The effectiveness of this adsorption is related to the molecule's electronic properties, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Pyrazole derivatives have been designed and evaluated as effective corrosion inhibitors, with their performance rationalized through density functional theory (DFT) calculations. researchgate.net

The ability of the pyrazole moiety to engage in specific intermolecular interactions makes it an excellent candidate for incorporation into larger, self-assembling systems.

Covalent Polymers: Pyrazole units can be integrated into the main chain or as side chains of polymers. For instance, pyrazole-containing polyamides have been synthesized, exhibiting high thermal stability and unique optical properties. ias.ac.in Microporous Organic Polymers (MOPs) built from pyrazole monomers have shown high performance in CO2 capture, highlighting their potential in environmental applications. acs.org The functional handles on this compound allow it to be converted into a di-functional monomer suitable for polymerization reactions.

Supramolecular Assemblies: The N-H of an unsubstituted pyrazole ring is a hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. These interactions can drive the self-assembly of pyrazole molecules into well-defined supramolecular structures like dimers, trimers, and helical chains (catemers). researchgate.netnih.gov By attaching pyrazole units to other functional molecules, such as BODIPY dyes, researchers have created monomers that undergo supramolecular polymerization into J- or H-aggregates, which have potential applications in sensing and organic electronics. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-nitro-1-propyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

  • Answer : A common approach involves sequential functionalization of the pyrazole core. For example, nitration and bromination steps must be carefully ordered to avoid side reactions. Reaction optimization should include temperature control (e.g., 0°C for azide additions as in ), solvent selection (e.g., methylene chloride for solubility ), and stoichiometric ratios (e.g., 7.5 equiv. of reagents to drive completion ). Monitoring via TLC or HPLC is critical to track intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer : Multi-nuclear NMR (¹H, ¹³C) is essential for structural confirmation. Key signals include pyrazole protons (δ ~7.3–8.1 ppm) and nitro/bromo substituent effects on neighboring carbons . HRMS provides molecular ion validation (e.g., [M+H]+ with <0.0001 amu error ). IR can confirm nitro groups (asymmetric stretching ~1520 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Answer : Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline ). Compare with literature data for analogous compounds (e.g., 3-bromo-1-methylpyrazole derivatives ). Contradictions may arise from tautomerism or impurities; repeat synthesis/purification (e.g., flash chromatography with cyclohexane/ethyl acetate gradients ).

Advanced Research Questions

Q. What strategies improve regioselectivity in bromination/nitration of 1-propylpyrazole derivatives?

  • Answer : Electronic and steric effects dominate. Bromination typically occurs at the less hindered position (C3 vs. C5), while nitration favors electron-rich sites. Use directing groups (e.g., propyl at N1) to steer reactivity. Computational modeling (DFT) can predict substituent effects . Experimental validation via competitive reactions (e.g., with methyl vs. propyl analogs ) is advised.

Q. How does the stability of this compound vary under different storage conditions?

  • Answer : Nitro groups increase sensitivity to light and heat. Store in amber vials at –20°C in anhydrous conditions (e.g., over molecular sieves). Decomposition products (e.g., denitrated derivatives) can be monitored via periodic NMR . Avoid prolonged exposure to bases, as nitro groups may hydrolyze.

Q. What methodologies are effective for synthesizing triazole-pyrazole hybrids using this compound?

  • Answer : Click chemistry (CuAAC) is widely used. Replace bromine with azide groups (e.g., using NaN₃/DMF at 50°C ), then react with terminal alkynes. Purify hybrids via silica gel chromatography (cyclohexane/EtOAc gradients ). Confirm regiochemistry via NOESY or X-ray .

Q. How can researchers resolve contradictions in reaction yields reported for similar pyrazole derivatives?

  • Answer : Variables like solvent purity, catalyst batch, or trace moisture can affect reproducibility. Use standardized protocols (e.g., anhydrous solvents, inert atmosphere ). Compare yields under identical conditions (e.g., 93% for azide derivatives vs. 83% for oxadiazoles ). Report detailed experimental logs for transparency.

Methodological Considerations

Q. What purification techniques are recommended for nitro- and bromo-substituted pyrazoles?

  • Answer : Flash chromatography (silica gel, hexane/EtOAc) is standard. For polar byproducts, use reverse-phase HPLC (C18 column, MeCN/H₂O). Recrystallization from ethanol/water mixtures can improve purity (>98% ). Avoid high temperatures during rotary evaporation to prevent decomposition.

Q. How should researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

  • Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) in Suzuki-Miyaura couplings. Monitor via GC-MS for biphenyl formation. Compare bromine vs. nitro reactivity—bromine is typically more labile. Use DFT calculations to predict activation barriers .

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